molecular formula C19H23N5O B11248840 N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline

N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline

Cat. No.: B11248840
M. Wt: 337.4 g/mol
InChI Key: RTIKICKESGRPOJ-UHFFFAOYSA-N
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Description

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE is a complex organic compound characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a butyl chain linked to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE typically involves multi-step organic reactions. One common approach is the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the butyl chain can be attached through alkylation reactions. The final step often involves coupling the tetrazole derivative with 4-methylaniline under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE can be compared with other similar compounds, such as:

    N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: Shares the methoxyphenyl group but differs in the presence of a benzimidazole ring instead of a tetrazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline moiety but lacks the tetrazole ring and butyl chain.

    1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.

The uniqueness of N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-METHYLANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]-4-methylaniline

InChI

InChI=1S/C19H23N5O/c1-5-19(3,20-15-8-6-14(2)7-9-15)18-21-22-23-24(18)16-10-12-17(25-4)13-11-16/h6-13,20H,5H2,1-4H3

InChI Key

RTIKICKESGRPOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)C

Origin of Product

United States

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